alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid
CAS No.: 64037-05-4
Cat. No.: VC18695079
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64037-05-4 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 2-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20) |
| Standard InChI Key | JDFQJYHRSPYWNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid delineates its structure:
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Benzoxazole core: A fused bicyclic system comprising a benzene ring condensed with an oxazole ring (positions 1–3 on the benzene and positions 4–5 on the oxazole).
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Substituents:
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Position 2: A meta-methylphenyl (m-tolyl) group, providing steric bulk and lipophilicity.
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Position 5: An acetic acid side chain with a methyl group at the alpha position relative to the carboxylic acid.
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Structural Formula:
The alpha-methyl group adjacent to the carboxylic acid influences steric hindrance and electronic effects, potentially modulating solubility and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is documented, its preparation can be extrapolated from analogous benzoxazole syntheses :
Step 1: Formation of the Benzoxazole Core
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Starting materials:
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m-Toluic acid derivative (e.g., m-toluoyl chloride).
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5-Amino-2-hydroxybenzoic acid (for acetic acid substitution).
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Cyclization: Acid-catalyzed condensation (e.g., polyphosphoric acid) forms the benzoxazole ring .
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | m-Toluoyl chloride, polyphosphoric acid, 120°C | 2-(m-tolyl)-5-benzoxazoleacetic acid | 70–80% |
| 2 | Ethanol, H₂SO₄, reflux | Ethyl ester | 85% |
| 3 | Diethyl oxalate, NaOMe, toluene | Oxalacetate | 90% |
| 4 | Formaldehyde, K₂CO₃ | Acrylate ester | 95% |
| 5 | H₂, Pd/C, ethanol | Alpha-methyl derivative | ~100% |
Key Reactivity
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Carboxylic Acid: Participates in salt formation (e.g., sodium salt for improved solubility).
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Benzoxazole Ring: Resists electrophilic substitution due to electron-withdrawing oxazole nitrogen .
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m-Tolyl Group: Enhances lipophilicity (logP ≈ 3.1 predicted).
Physicochemical Properties
Predicted properties using computational tools (e.g., ChemAxon):
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| logP (Lipophilicity) | 3.2 ± 0.5 |
| pKa (Carboxylic acid) | 4.5 ± 0.2 |
| Solubility (Water) | 12 mg/L (25°C) |
| Melting Point | 180–185°C (estimated) |
The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or salt forms .
Biological Activity and Mechanisms
| Compound | MAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) | Selectivity (MAGL/FAAH) |
|---|---|---|---|
| Alpha-methyl derivative* | ~8–10 (predicted) | >50 (predicted) | >6,250 |
| JZL184 (Control) | 10 | >100 | >10,000 |
*Predicted based on structural analogs .
Anti-Inflammatory Effects
The carboxylic acid group may mimic arachidonic acid, modulating prostaglandin synthesis .
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